Darifenacin Impurity E

Vue d'ensemble

Description

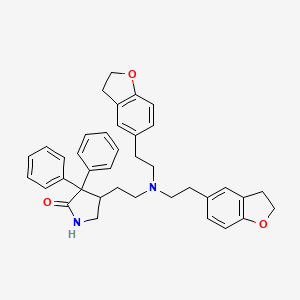

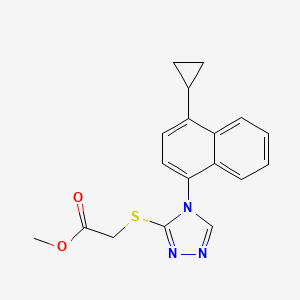

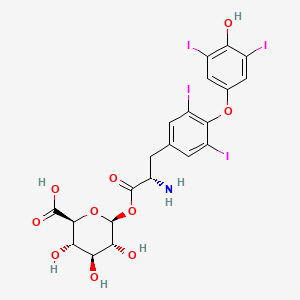

Darifenacin Impurity E is a chemical compound with the CAS No. 1797983-04-0 . Its chemical name is 4-(2-(Bis(2-(2,3-dihydrobenzofuran-5-yl)ethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one .

Molecular Structure Analysis

The molecular formula of Darifenacin Impurity E is C38H40N2O3 . The structure of Darifenacin and its impurities has been analyzed using techniques such as high performance liquid chromatography (HPLC), liquid chromatography coupled with ion trap mass spectrometry (LC-MS/MS), nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and elemental analysis (EA) .Chemical Reactions Analysis

Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .Applications De Recherche Scientifique

Identification and Structural Elucidation

- Darifenacin hydrobromide, including its impurities, has been studied using high-performance liquid chromatography (HPLC) and liquid chromatography coupled with ion trap mass spectrometry (LC-MS/MS(n)). This research helped in the identification and characterization of process impurities and major stress degradants in darifenacin hydrobromide. Such studies are crucial for ensuring the purity and safety of pharmaceutical compounds (Thomas et al., 2012).

Development and Validation of Analytical Methods

- Another research focus has been the development of a selective stability-indicating ultra-performance liquid chromatographic (UPLC) method for the quantitative determination of darifenacin hydrobromide and its related compounds in API and pharmaceutical dosages. The method is designed to be sensitive and specific, suitable for regulatory compliance (Murthy et al., 2012).

Zinc Oxide Nanostructured-Based Sensors

- A novel application in the field of electroanalytical sensors has been the use of zinc oxide nanostructures for the voltammetric determination of darifenacin. This research demonstrates the potential of nanomaterials in enhancing the performance of sensors used in pharmaceutical analysis (Al-Qahtani et al., 2022).

Pharmacological Effects on Smooth Muscle

- Darifenacin has been extensively studied for its pharmacological effects, particularly as a potent muscarinic M3 receptor antagonist. This property makes it a candidate for treating conditions like overactive bladder by targeting smooth muscle function (Miyamae et al., 2003).

Pharmacokinetics and Metabolism

- Understanding the pharmacokinetics and metabolism of darifenacin is essential for its clinical application. Research has been conducted to determine the absorption, distribution, metabolism, and excretion of darifenacin, which is vital for optimizing its therapeutic use (Skerjanec, 2006).

Solid Phase Extraction Techniques

- The development of novel methods for the rapid solid-phase extraction of drugs like darifenacin from biological fluids is another area of research. These techniques are pivotal in pharmacokinetic studies and drug monitoring (Kaye et al., 1996).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[2-[bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]amino]ethyl]-3,3-diphenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N2O3/c41-37-38(32-7-3-1-4-8-32,33-9-5-2-6-10-33)34(27-39-37)17-22-40(20-15-28-11-13-35-30(25-28)18-23-42-35)21-16-29-12-14-36-31(26-29)19-24-43-36/h1-14,25-26,34H,15-24,27H2,(H,39,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKTWIYOLHVOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCN(CCC3CNC(=O)C3(C4=CC=CC=C4)C5=CC=CC=C5)CCC6=CC7=C(C=C6)OCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Darifenacin Impurity E | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)